molecular formula C18H17N3O3 B6529263 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide CAS No. 946275-56-5

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide

Cat. No. B6529263
CAS RN: 946275-56-5
M. Wt: 323.3 g/mol
InChI Key: YUKRIKKXMDLXKO-UHFFFAOYSA-N
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Description

The compound “2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide” is a complex organic molecule that contains several functional groups. These include an ethoxy group (–O–CH2CH3), a benzamide group (a benzene ring attached to a carboxamide group), and a 1,3,4-oxadiazole ring (a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms) .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3,4-oxadiazole ring, in particular, is a heterocyclic ring that is often found in various pharmaceuticals and biologically active compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group and the heterocyclic 1,3,4-oxadiazole ring could enhance the compound’s solubility in polar solvents .

Scientific Research Applications

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has a wide range of scientific research applications. It has been used to study the mechanism of action of certain drugs, as well as the biochemical and physiological effects of these drugs. It has also been used to study the advantages and limitations of laboratory experiments. In addition, this compound has been used to study the interactions between proteins and other molecules, as well as the effects of certain environmental factors on biological systems.

Mechanism of Action

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide acts as an inhibitor of certain enzymes, including cytochrome P450 and cytochrome b5. It binds to these enzymes and prevents them from carrying out their normal functions. This inhibits the metabolism of certain drugs, which can lead to an increase in the drug's bioavailability and potency.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to an increase in the bioavailability and potency of certain drugs. In addition, this compound has been shown to inhibit the formation of certain proteins and other molecules, which can lead to an increase in the stability of these molecules. Furthermore, this compound has been shown to have an effect on the expression of certain genes, which can lead to changes in the expression of certain proteins.

Advantages and Limitations for Lab Experiments

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide has a range of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a wide range of experiments. However, this compound can be toxic and can cause side effects in certain individuals. In addition, it can be difficult to obtain pure this compound in large quantities.

Future Directions

There are a number of potential future directions for research involving 2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide. One potential direction is the development of new synthetic methods for the production of this compound. This could lead to the development of more efficient and cost-effective methods of synthesizing this compound. Additionally, further research could be conducted into the mechanism of action of this compound, as well as its biochemical and physiological effects. Furthermore, further research could be conducted into the advantages and limitations of using this compound in laboratory experiments. Finally, research could be conducted into the potential applications of this compound in the pharmaceutical and biotechnological industries.

Synthesis Methods

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide is synthesized through a multi-step process. The first step is the reaction of 4-chlorobenzyl bromide with 2-ethoxy-N-phenylbenzamide in the presence of sodium hydroxide. This results in the formation of 4-chloro-2-ethoxy-N-phenylbenzamide. The second step is the reaction of 4-chloro-2-ethoxy-N-phenylbenzamide with 5-methyl-1,3,4-oxadiazol-2-yl chloride in the presence of a base, such as pyridine or triethylamine. This results in the formation of this compound.

properties

IUPAC Name

2-ethoxy-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-3-23-16-7-5-4-6-15(16)17(22)19-14-10-8-13(9-11-14)18-21-20-12(2)24-18/h4-11H,3H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUKRIKKXMDLXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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